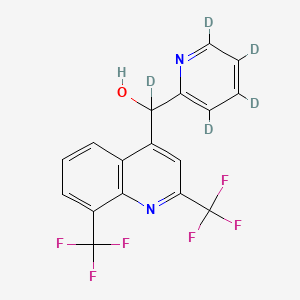

Dehydro Mefloquine-d5

Description

Properties

IUPAC Name |

[2,8-bis(trifluoromethyl)quinolin-4-yl]-deuterio-(3,4,5,6-tetradeuteriopyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10F6N2O/c18-16(19,20)11-5-3-4-9-10(15(26)12-6-1-2-7-24-12)8-13(17(21,22)23)25-14(9)11/h1-8,15,26H/i1D,2D,6D,7D,15D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUDFDSXDVJABBT-PPCDZPRBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=NC(=C1[2H])C([2H])(C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10F6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Dehydro Mefloquine-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Dehydro Mefloquine-d5, a crucial internal standard for the quantitative analysis of the antimalarial drug Mefloquine (B1676156). This document details the proposed synthetic pathway, experimental protocols, and analytical characterization methods.

Introduction

This compound is a deuterium-labeled analog of Dehydro Mefloquine, a known impurity and metabolite of the antimalarial drug Mefloquine.[1][2] Due to its isotopic labeling, this compound is widely utilized as an internal standard in pharmacokinetic and metabolic studies, enabling precise quantification of Mefloquine and its related compounds in biological matrices through mass spectrometry-based methods.[1] Its chemical formula is C₁₇H₅D₅F₆N₂O with a molecular weight of approximately 377.30 g/mol .[3] The deuteration is strategically placed on the pyridine (B92270) ring and the carbinol carbon, providing a stable isotopic signature with a significant mass shift from the unlabeled analog.[1]

Synthesis of this compound

The synthesis of this compound can be approached through a multi-step process, beginning with the construction of the core quinoline (B57606) structure, followed by the introduction of the deuterated pyridinylmethanol side chain. The proposed pathway leverages established organometallic methodologies.

Proposed Synthetic Pathway

The synthesis commences with the preparation of the key intermediate, 4-bromo-2,8-bis(trifluoromethyl)quinoline (B1274484). This is followed by a lithium-halogen exchange and subsequent reaction with a deuterated pyridine electrophile to form a ketone precursor. The final step involves the stereospecific reduction of the ketone with a deuterated reducing agent to yield the target molecule.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 4-Bromo-2,8-bis(trifluoromethyl)quinoline

This procedure is adapted from established methods for the synthesis of Mefloquine intermediates.[4][5]

-

To a flask charged with 2,8-bis(trifluoromethyl)quinolin-4-ol, add phosphorus tribromide (POBr₃) slowly at 75 °C.

-

Heat the reaction mixture to 150 °C and maintain for 2 hours.

-

After cooling, carefully quench the reaction mixture with ice water.

-

Neutralize with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield 4-bromo-2,8-bis(trifluoromethyl)quinoline. A reported yield for a similar transformation is approximately 91%.[4]

Step 2: Synthesis of --INVALID-LINK--methanone

This step involves a lithium-halogen exchange followed by nucleophilic addition to a deuterated nitrile.[6]

-

Dissolve 4-bromo-2,8-bis(trifluoromethyl)quinoline in anhydrous tetrahydrofuran (B95107) (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon).

-

Add n-butyllithium (n-BuLi) dropwise to the solution and stir for 1 hour to facilitate the lithium-halogen exchange, forming the 4-quinolyl-lithium intermediate.

-

In a separate flask, dissolve pyridine-d4-2-carbonitrile (custom synthesis may be required) in anhydrous THF.

-

Add the solution of the 4-quinolyl-lithium intermediate to the pyridine-d4-2-carbonitrile solution at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the resulting ketone by column chromatography. Yields for the non-deuterated analog are reported to be in the range of 81-85%.[6]

Step 3: Reduction to this compound

The final step is the reduction of the ketone to the corresponding alcohol using a deuterated reducing agent.

-

Dissolve the deuterated ketone from Step 2 in methanol (B129727) or ethanol (B145695) and cool to 0 °C.

-

Add sodium borodeuteride (NaBD₄) portion-wise to the solution.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Carefully add water to quench the excess reducing agent.

-

Remove the solvent under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to give the crude this compound.

-

Purify the final product by column chromatography on silica (B1680970) gel to obtain this compound as a solid.

Reagents and Materials

| Reagent | Formula | MW ( g/mol ) | Purpose |

| 2,8-Bis(trifluoromethyl)quinolin-4-ol | C₁₁H₅F₆NO | 293.16 | Starting Material |

| Phosphorus Tribromide | POBr₃ | 286.69 | Brominating Agent |

| n-Butyllithium | C₄H₉Li | 64.06 | Lithiating Agent |

| Pyridine-d4-2-carbonitrile | C₆D₄N₂ | 108.14 | Deuterated Electrophile |

| Sodium Borodeuteride | NaBD₄ | 41.84 | Deuterated Reducing Agent |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Solvent |

| Methanol | CH₃OH | 32.04 | Solvent |

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound.

Caption: Analytical workflow for the characterization of this compound.

Analytical Methodologies

Mass Spectrometry (MS):

-

Technique: High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI).

-

Expected Results: The protonated molecule [M+H]⁺ should be observed at m/z 378.3. The high-resolution mass measurement will confirm the elemental composition. The isotopic distribution pattern will confirm the incorporation of five deuterium (B1214612) atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum should show signals corresponding to the protons on the quinoline ring. The signals for the pyridine ring protons and the methine proton at the carbinol center are expected to be absent or significantly reduced in intensity, confirming successful deuteration at these positions.

-

¹³C NMR: The spectrum will show characteristic signals for the carbon atoms of the quinoline and pyridine rings. The signal for the carbinol carbon will be a triplet due to coupling with deuterium. A comparison with the spectrum of unlabeled Dehydro Mefloquine or Mefloquine can aid in signal assignment.[7]

-

¹⁹F NMR: Two singlets are expected for the two trifluoromethyl (CF₃) groups at the 2- and 8-positions of the quinoline ring.

High-Performance Liquid Chromatography (HPLC):

-

Technique: Reversed-phase HPLC with UV detection.

-

Expected Results: A single major peak should be observed, indicating the chemical purity of the compound. The purity is typically expected to be ≥98%.

Summary of Characterization Data

| Technique | Parameter | Expected Result |

| HRMS (ESI+) | [M+H]⁺ | m/z 378.3 |

| ¹H NMR | Pyridine & Carbinol Protons | Absence or significant reduction of signals |

| ¹³C NMR | Quinoline & Pyridine Signals | Characteristic shifts consistent with the structure |

| ¹⁹F NMR | CF₃ Signals | Two distinct singlets |

| HPLC | Purity | ≥98% |

Mefloquine Metabolism: The Role of a Deuterated Standard

Mefloquine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4.[4][8] The major metabolic pathway involves the oxidation of the piperidine (B6355638) ring to form the main, inactive metabolite, carboxymefloquine.[4][9] Understanding this pathway is critical for drug development and therapeutic monitoring. This compound serves as an invaluable tool in these studies, allowing for the precise measurement of the parent drug and its metabolites without interference from endogenous compounds.

Caption: Simplified metabolic pathway of Mefloquine.

Conclusion

This technical guide outlines a robust and chemically sound approach for the synthesis and characterization of this compound. The detailed protocols and characterization data provide a solid foundation for researchers and scientists working on the development and analysis of Mefloquine and related antimalarial compounds. The availability of high-purity, well-characterized this compound is essential for advancing our understanding of the pharmacokinetics and metabolism of this important drug.

References

- 1. veeprho.com [veeprho.com]

- 2. veeprho.com [veeprho.com]

- 3. scbt.com [scbt.com]

- 4. researchgate.net [researchgate.net]

- 5. WO2010144434A1 - Derivatives of mefloquine and associated methods for making and using - Google Patents [patents.google.com]

- 6. DE3709891A1 - Novel process for the preparation of [2,8-bis(trifluoromethyl)-4-quinolyl]-2-pyridinylmethanone - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and biological evaluation of the first pentafluorosulfanyl analogs of mefloquine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Dehydro Mefloquine-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Dehydro Mefloquine-d5, a deuterated analog of a known mefloquine (B1676156) impurity. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of analytical chemistry, pharmacokinetics, and drug metabolism studies involving mefloquine. This compound is primarily utilized as an internal standard for the precise quantification of mefloquine and its related compounds in biological matrices through mass spectrometry-based assays.

Physicochemical Properties

This compound is a stable isotope-labeled compound that is structurally similar to mefloquine, with the key difference being the introduction of a double bond in the piperidine (B6355638) ring and the presence of five deuterium (B1214612) atoms. These modifications result in a distinct molecular weight, which is crucial for its application as an internal standard in mass spectrometry.

Quantitative Data Summary

The key physical and chemical properties of this compound and its non-deuterated counterpart, Dehydro Mefloquine, are summarized in the table below for easy comparison.

| Property | This compound | Dehydro Mefloquine | Mefloquine (Parent Drug) |

| Synonyms | α-2-Pyridinyl-2,8-bis(trifluoromethyl)-4-quinolinemethanol-d5 | (RS)---INVALID-LINK--methanol; Mefloquine EP Impurity B | Lariam |

| CAS Number | 1246819-32-8[1][2][3][4][5][6] | 68496-04-8[1] | 53230-10-7 |

| Molecular Formula | C₁₇H₅D₅F₆N₂O[1][2][3][4] | C₁₇H₁₀F₆N₂O[7] | C₁₇H₁₆F₆N₂O |

| Molecular Weight | 377.30 g/mol [1][3][4] | 372.264 g/mol [7] | 378.31 g/mol [8] |

| Accurate Mass | 377.1011[1] | 372.07[7] | 378.11668211 Da[8] |

| Appearance | Light-Yellow Solid[4] | Not specified | Solid[8] |

| Storage Temperature | 2-8°C Refrigerator[4] | Not specified | -20°C[9] |

| Solubility (Mefloquine HCl) | Not specified | Not specified | Soluble in ethanol (B145695) (~10 mg/ml), DMSO (~20 mg/ml), and DMF (~10 mg/ml)[9]. Solubility at pH 7.4 is >62.2 µg/mL[10]. |

Experimental Protocols

This compound is primarily used as an internal standard in analytical methods for the quantification of mefloquine. Below is a representative experimental protocol for the analysis of mefloquine in biological samples using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), a common application for this deuterated standard.

Representative Analytical Method: HPLC-MS/MS for Mefloquine Quantification

This protocol is a composite of established methods for mefloquine analysis and is intended as a guideline.[11][12][13][14][15][16][17][18] Optimization will be required for specific instrumentation and matrices.

Objective: To quantify the concentration of mefloquine in human plasma using this compound as an internal standard.

Materials:

-

Human plasma samples

-

Mefloquine analytical standard

-

This compound (internal standard)

-

Acetonitrile (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium (B1175870) formate (B1220265) (LC-MS grade)

-

Ultrapure water

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Procedure:

-

Standard and Internal Standard Preparation:

-

Prepare stock solutions of mefloquine and this compound in methanol.

-

Prepare a series of calibration standards by spiking blank human plasma with known concentrations of mefloquine.

-

Prepare quality control (QC) samples at low, medium, and high concentrations.

-

Add a fixed concentration of this compound to all calibration standards, QC samples, and unknown samples.

-

-

Sample Preparation (Solid Phase Extraction):

-

Condition the SPE cartridges with methanol followed by water.

-

Load the plasma samples (containing the analyte and internal standard) onto the cartridges.

-

Wash the cartridges with a weak organic solvent to remove interferences.

-

Elute the analyte and internal standard with a stronger organic solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection.

-

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 5 µm)[12]

-

Mobile Phase A: 0.1% formic acid and 1 mM ammonium formate in water[11]

-

Mobile Phase B: 0.1% formic acid and 1 mM ammonium formate in acetonitrile/methanol (50:50)[11]

-

Gradient: A gradient elution is typically used to separate the analyte from matrix components.

-

Flow Rate: 0.350 mL/min[12]

-

Injection Volume: 5-20 µL

-

Column Temperature: 30°C

-

-

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Mefloquine: Monitor the transition from the protonated parent ion to a specific product ion.

-

This compound: Monitor the transition from the deuterated parent ion to a specific product ion.

-

-

Optimize cone voltage and collision energy for each transition to achieve maximum sensitivity.

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of mefloquine to this compound against the concentration of the calibration standards.

-

Determine the concentration of mefloquine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Synthesis

Biological Context and Mechanism of Action of Mefloquine

This compound serves as an analytical tool in the study of mefloquine. The biological activity of mefloquine is well-documented, and understanding its mechanism of action provides context for its therapeutic use and the importance of accurate quantification.

Mefloquine is an antimalarial agent that acts as a blood schizonticide.[22] Its primary mechanism of action is the inhibition of protein synthesis in the Plasmodium falciparum parasite.[23][24] Mefloquine targets the 80S ribosome of the parasite, specifically binding to the GTPase-associated center on the large ribosomal subunit.[23][25] This binding event disrupts the translation process, leading to the cessation of protein production and ultimately, parasite death.[23][26]

Visualizations

Experimental Workflow for Mefloquine Quantification

Caption: Workflow for the quantification of mefloquine in plasma using HPLC-MS/MS with a deuterated internal standard.

Mefloquine's Mechanism of Action: Inhibition of Protein Synthesis

Caption: Simplified signaling pathway of mefloquine's inhibitory effect on protein synthesis in P. falciparum.

References

- 1. This compound | CAS 1246819-32-8 | LGC Standards [lgcstandards.com]

- 2. veeprho.com [veeprho.com]

- 3. scbt.com [scbt.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. This compound | CAS 1246819-32-8 | LGC Standards [lgcstandards.com]

- 6. xcessbio.com [xcessbio.com]

- 7. Dehydro Mefloquine | TRC-D229710-5G | LGC Standards [lgcstandards.com]

- 8. Mefloquine | C17H16F6N2O | CID 4046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. Mefloquine Hydrochloride | C17H17ClF6N2O | CID 65329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Optimization of HPLC-MS/MS method for determination of antimalarial adulterants in herbal products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scielo.br [scielo.br]

- 13. researchgate.net [researchgate.net]

- 14. files.core.ac.uk [files.core.ac.uk]

- 15. Analysis of the antimalarial, mefloquine, in blood and plasma using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Determination of mefloquine in biological fluids using high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. tm.mahidol.ac.th [tm.mahidol.ac.th]

- 19. researchgate.net [researchgate.net]

- 20. CN103304538A - Method for synthesizing dextromefloquine - Google Patents [patents.google.com]

- 21. researchgate.net [researchgate.net]

- 22. go.drugbank.com [go.drugbank.com]

- 23. The antimalarial Mefloquine targets the Plasmodium falciparum 80S ribosome to inhibit protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Mefloquine targets the Plasmodium falciparum 80S ribosome to inhibit protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. pharmaceutical-journal.com [pharmaceutical-journal.com]

Dehydro Mefloquine-d5: A Technical Overview and Certificate of Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dehydro Mefloquine-d5, a stable isotope-labeled internal standard crucial for the accurate quantification of Mefloquine in pharmacokinetic and metabolic studies. This document outlines the typical specifications, analytical methodologies, and key data points found in a Certificate of Analysis (CoA) for this reference material.

Compound Identification and Specifications

This compound is a deuterated analog of Dehydro Mefloquine, a metabolite of the antimalarial drug Mefloquine. Its use as an internal standard is critical for correcting variations in sample processing and analytical instrumentation, thereby enhancing the precision and accuracy of quantitative analyses.[1]

| Identifier | Value | Source |

| Chemical Name | [2,8-bis(trifluoromethyl)quinolin-4-yl]--INVALID-LINK--methanol | [2] |

| CAS Number | 1246819-32-8 | [1][3] |

| Molecular Formula | C₁₇H₅D₅F₆N₂O | [4][5] |

| Molecular Weight | 377.30 g/mol | [2][4] |

| Product Code | TRC-C178702 | [3] |

Physicochemical Properties

The following table summarizes the typical physical and chemical properties of this compound.

| Property | Value | Source |

| Appearance | Light-Yellow Solid | [5] |

| Purity | ≥98% | [2] |

| Storage Conditions | 2-8°C Refrigerator, Dry, Dark | [2][5] |

| Shipping Conditions | Ambient Temperature | [5] |

Analytical Methods and Experimental Protocols

The quality and purity of this compound are typically assessed using a combination of chromatographic and spectroscopic techniques. While a specific Certificate of Analysis was not publicly available, standard analytical techniques for such compounds include High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a fundamental technique for determining the purity of pharmaceutical reference standards.

Protocol:

-

Column: A reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient or isocratic mixture of an acidic buffer (e.g., 0.05 M monobasic potassium phosphate, pH 3.0) and an organic solvent like acetonitrile (B52724) is employed.[6]

-

Flow Rate: A typical flow rate is 1.0 mL/min.[6]

-

Detection: UV detection at a wavelength corresponding to the chromophore of the molecule (e.g., 283 nm for Mefloquine and its analogs) is used.[6]

-

Quantification: The purity is determined by calculating the area percentage of the main peak relative to the total peak area.

Mass Spectrometry (MS) for Identity Confirmation

Mass spectrometry is used to confirm the molecular weight and identity of the compound.

Protocol:

-

Ionization: Electrospray ionization (ESI) in positive mode is typically used to generate protonated molecular ions.

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., Time-of-Flight or Orbitrap) is used to determine the accurate mass of the molecular ion.

-

Data Analysis: The measured mass-to-charge ratio (m/z) is compared to the theoretical exact mass of the deuterated compound to confirm its identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR spectroscopy are employed to confirm the chemical structure and the position of the deuterium (B1214612) labels.

Protocol:

-

Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

-

Data Analysis: The chemical shifts, coupling constants, and integration of the signals are analyzed to confirm the structure and the absence of significant proton signals at the deuterated positions.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the quality control analysis of this compound.

Caption: Quality control workflow for this compound analysis.

Applications

This compound is primarily utilized as an internal standard in analytical and pharmacokinetic research.[1] Its stable isotope labeling ensures that it co-elutes with the unlabeled analyte but is distinguishable by mass spectrometry, allowing for precise quantification of Mefloquine and its metabolites in biological matrices such as plasma and urine.[1] This is essential for therapeutic drug monitoring, pharmacokinetic studies, and metabolic research.[1]

References

Commercial Availability of Dehydro Mefloquine-d5

Dehydro Mefloquine-d5, a deuterium-labeled analog of a Mefloquine metabolite, serves as a critical internal standard for analytical and pharmacokinetic studies. Its use in mass spectrometry and liquid chromatography enables precise quantification of Mefloquine in biological samples.[1] This technical overview outlines the commercial suppliers of this compound and summarizes publicly available data.

Identified Commercial Suppliers

A number of specialized chemical suppliers offer this compound for research purposes. These companies provide reference standards and isotopically labeled compounds to the scientific community. Key suppliers identified include:

-

Veeprho: A leading supplier of impurity reference standards, Veeprho offers this compound and has offices in the USA and the UK.[1]

-

Xcess Biosciences: This supplier provides the compound for research use only, with stated purity levels of ≥98%.[2]

-

Santa Cruz Biotechnology (SCBT): A well-known biochemical supplier, SCBT lists this compound for proteomics research.[3]

-

BioOrganics: This company provides the compound with a catalog number and specifies a purity of >98%.

-

Pharmaffiliates: Specializing in pharmaceutical standards and fine chemicals, Pharmaffiliates offers this compound and provides basic physical and storage information.[4]

-

LGC Standards: A global supplier of reference materials, LGC lists the compound under its TRC brand.

-

Biotech Hub Africa: This supplier lists the product in a 10 mg quantity.[5]

Technical Data Summary

The following table summarizes the quantitative and technical information available from the suppliers' public data sheets. This information is crucial for experimental planning, including preparation of stock solutions and analytical method development.

| Parameter | Value | Source(s) |

| CAS Number | 1246819-32-8 | Veeprho, Xcess Biosciences, SCBT, BioOrganics, Pharmaffiliates[1][2][3][4] |

| Molecular Formula | C₁₇H₅D₅F₆N₂O | SCBT, BioOrganics, Pharmaffiliates[3][4] |

| Molecular Weight | 377.30 g/mol | Xcess Biosciences, SCBT, Pharmaffiliates[2][3][4] |

| Purity | ≥98% | Xcess Biosciences, BioOrganics[2] |

| Appearance | Solid Powder, Light-Yellow Solid | Xcess Biosciences, Pharmaffiliates[2][4] |

| Storage Condition | Dry, dark at -20°C; 2-8°C Refrigerator | Xcess Biosciences, Pharmaffiliates[2][4] |

| Shipping Condition | Ambient Temperature | Xcess Biosciences, Pharmaffiliates[2][4] |

Conceptual Workflow for Research Application

While detailed experimental protocols and signaling pathways are proprietary and specific to the research being conducted, a general workflow for the procurement and use of a chemical standard like this compound can be visualized. This process is fundamental to any research involving quantitative analysis.

Caption: General workflow from procurement to application of this compound as an internal standard.

Disclaimer: The information presented is based on publicly available data from supplier websites. Researchers should always consult the specific Certificate of Analysis (COA) and Safety Data Sheet (SDS) provided with the product for the most accurate and lot-specific information.

References

Dehydro Mefloquine-d5 safety data sheet information

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety data for Dehydro Mefloquine-d5 (CAS No. 1246819-32-8), a deuterated analog of Dehydro Mefloquine. The information presented herein is compiled from publicly available data and safety data sheets for structurally related compounds, in the absence of a publicly accessible, comprehensive Safety Data Sheet (SDS) for this compound itself. This document is intended to support researchers, scientists, and drug development professionals in the safe handling and use of this compound.

Chemical and Physical Properties

This compound is a stable isotope-labeled form of Dehydro Mefloquine. While a specific SDS with detailed physical and chemical properties for the deuterated compound is not publicly available, the properties of the parent compound, Mefloquine Hydrochloride, can be used as a close surrogate for initial safety assessments.

| Property | Data (Mefloquine HCl) | Reference |

| CAS Number | 1246819-32-8 (this compound) | |

| Molecular Formula | C₁₇H₅D₅F₆N₂O | |

| Molecular Weight | 377.3 g/mol | |

| Appearance | Solid | |

| Solubility | Information not available | |

| Storage Temperature | Recommended: 2-8°C |

Hazard Identification and Toxicology

A comprehensive toxicological profile for this compound is not publicly available. The hazard information is therefore based on the parent compound, Mefloquine. Mefloquine is known to have potential neurological and psychiatric side effects in humans.

It is crucial to handle this compound with the assumption that it may exhibit similar toxicological properties to Mefloquine.

| Hazard Type | Description (based on Mefloquine) |

| Acute Toxicity | May be harmful if swallowed, inhaled, or absorbed through the skin. |

| Skin Corrosion/Irritation | May cause skin irritation. |

| Eye Damage/Irritation | May cause serious eye irritation. |

| Respiratory/Skin Sensitization | No data available. |

| Germ Cell Mutagenicity | No data available. |

| Carcinogenicity | No data available. |

| Reproductive Toxicity | No data available. |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. |

| Specific Target Organ Toxicity (Repeated Exposure) | May cause damage to the central nervous system and liver through prolonged or repeated exposure. |

| Aspiration Hazard | No data available. |

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not publicly available. The toxicological data for the parent compound, Mefloquine, would have been generated following standardized OECD (Organisation for Economic Co-operation and Development) or equivalent guidelines for chemical safety testing. These protocols typically involve:

-

Acute Toxicity Studies: Determination of LD50 (oral, dermal) and LC50 (inhalation) in animal models (e.g., rats, mice).

-

Irritation and Corrosivity Studies: Assessment of skin and eye irritation potential using animal models (e.g., rabbits).

-

Genotoxicity Assays: In vitro and in vivo tests to evaluate the potential for mutagenicity (e.g., Ames test, micronucleus assay).

-

Repeated Dose Toxicity Studies: Sub-acute, sub-chronic, and chronic studies in animal models to identify target organs and establish No-Observed-Adverse-Effect Levels (NOAELs).

Hazard Identification and Response Workflow

The following diagram illustrates a logical workflow for identifying and responding to potential hazards associated with this compound.

Caption: Hazard identification and response workflow for this compound.

Recommended Personal Protective Equipment (PPE)

The following diagram outlines the recommended personal protective equipment for handling this compound in a laboratory setting.

Caption: Recommended Personal Protective Equipment for handling this compound.

Disclaimer: This document is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS). Users should always consult the most current SDS for this compound provided by the supplier before handling this material. All laboratory work should be conducted by trained professionals in accordance with established safety protocols and regulations.

Methodological & Application

Application Notes and Protocols for Dehydro Mefloquine-d5 in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydro Mefloquine-d5 is a deuterium-labeled analog of Mefloquine (B1676156), a crucial antimalarial drug. Its primary application lies in serving as a highly effective internal standard for the quantitative analysis of mefloquine in biological matrices using mass spectrometry, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative mass spectrometry as it corrects for variations in sample preparation, injection volume, and matrix effects, leading to enhanced accuracy and precision in therapeutic drug monitoring, pharmacokinetic (PK) and pharmacodynamic (PD) studies, and metabolic research.[1]

These application notes provide detailed protocols and methodologies for the utilization of this compound as an internal standard in LC-MS/MS assays for the quantification of mefloquine in plasma samples.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a powerful analytical technique that relies on the addition of a known amount of an isotopically enriched compound (in this case, this compound) to a sample containing the analyte of interest (mefloquine). The labeled internal standard is chemically identical to the analyte and thus exhibits similar behavior during sample extraction, chromatography, and ionization. By measuring the ratio of the signal from the analyte to the signal from the internal standard, accurate quantification can be achieved, compensating for potential sample losses and ionization suppression or enhancement.

Experimental Protocols

Stock Solution Preparation

Materials:

-

This compound

-

Mefloquine hydrochloride (reference standard)

-

Methanol (B129727) (LC-MS grade)

-

Acetonitrile (B52724) (LC-MS grade)

-

Deionized water (18.2 MΩ·cm)

Procedure:

-

Accurately weigh a precise amount of this compound and dissolve it in methanol to prepare a stock solution of 1 mg/mL.

-

Similarly, prepare a 1 mg/mL stock solution of mefloquine hydrochloride in methanol.

-

From these stock solutions, prepare working solutions of both the analyte and the internal standard by serial dilution with a suitable solvent, typically a mixture of acetonitrile and water.

Sample Preparation from Plasma (Protein Precipitation Method)

This protocol outlines a common and straightforward method for extracting mefloquine from plasma samples.

Materials:

-

Blank human plasma (with EDTA as anticoagulant)

-

Patient/study plasma samples

-

Acetonitrile (containing this compound internal standard at a known concentration)

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge

Procedure:

-

To 100 µL of plasma sample (blank, calibration standard, quality control, or unknown sample) in a microcentrifuge tube, add 300 µL of acetonitrile containing the this compound internal standard.

-

Vortex the mixture for 1 minute to precipitate the plasma proteins.

-

Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 85:15 v/v, 20 mM ammonium (B1175870) formate (B1220265) with 0.5% formic acid:acetonitrile).

-

Vortex briefly and inject a portion of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions for the analysis of mefloquine and this compound. These may require optimization based on the specific instrumentation used.

Liquid Chromatography (LC) Parameters:

| Parameter | Recommended Condition |

| Column | Reversed-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 20 mM Ammonium formate with 0.5% formic acid in water |

| Mobile Phase B | Acetonitrile |

| Gradient | Isocratic elution with 15% Mobile Phase B for 2.2 minutes, followed by a wash with 100% Mobile Phase B and re-equilibration. |

| Flow Rate | 0.7 mL/min |

| Injection Volume | 2-10 µL |

| Column Temperature | 40°C |

| Autosampler Temperature | 4°C |

Mass Spectrometry (MS) Parameters:

| Parameter | Recommended Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Spray Voltage | 5500 V |

| Source Temperature | 650°C |

| Curtain Gas | 25 psi |

| Nebulizer Gas (GS1) | 60 psi |

| Auxiliary Gas (GS2) | 60 psi |

| Collision Gas | Nitrogen |

MRM Transitions:

The following table provides the theoretical precursor and product ions for mefloquine and the likely transitions for this compound. The exact m/z values for this compound should be confirmed by infusion.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Mefloquine | 379.1 | 283.2 | 29 |

| This compound | 382.1 (Theoretical) | 283.3 (Theoretical) | ~29 (To be optimized) |

Note: The precursor ion for this compound assumes the addition of two deuterium (B1214612) atoms and the loss of two hydrogen atoms to form a double bond, plus five deuterium labels, resulting in a net increase of 3 Da. The product ion may remain similar if the fragmentation occurs away from the labeled sites.

Data Presentation

Calibration Curve and Linearity

A calibration curve should be prepared by spiking known concentrations of mefloquine into blank plasma. The ratio of the peak area of mefloquine to the peak area of this compound is then plotted against the nominal concentration of mefloquine.

| Concentration (ng/mL) | Analyte Area | Internal Standard Area | Area Ratio (Analyte/IS) |

| 5 | 1,250 | 50,000 | 0.025 |

| 10 | 2,550 | 51,000 | 0.050 |

| 50 | 12,800 | 50,500 | 0.253 |

| 100 | 25,200 | 49,800 | 0.506 |

| 500 | 126,000 | 50,200 | 2.510 |

| 1000 | 255,000 | 50,800 | 5.020 |

| 2000 | 510,000 | 50,100 | 10.179 |

This is example data and will vary based on the instrument and assay conditions.

The calibration curve should demonstrate linearity over the desired concentration range, with a correlation coefficient (r²) of >0.99.

Precision and Accuracy

The precision and accuracy of the method should be evaluated using quality control (QC) samples at low, medium, and high concentrations within the calibration range.

| QC Level | Nominal Conc. (ng/mL) | Measured Conc. (Mean ± SD, n=5) | Precision (%CV) | Accuracy (%) |

| Low QC | 15 | 14.5 ± 0.8 | 5.5 | 96.7 |

| Medium QC | 150 | 153.2 ± 6.1 | 4.0 | 102.1 |

| High QC | 1500 | 1485.0 ± 44.6 | 3.0 | 99.0 |

Acceptance criteria are typically within ±15% for precision (CV) and accuracy, and ±20% for the lower limit of quantification (LLOQ).[2]

Visualizations

Caption: Workflow for Mefloquine Quantification using this compound.

Caption: Role of this compound in Accurate Quantification.

References

Application Note: High-Throughput Quantification of Mefloquine in Human Plasma using Dehydro Mefloquine-d5 as an Internal Standard by HPLC-MS/MS

Abstract

This application note describes a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative determination of the antimalarial drug mefloquine (B1676156) in human plasma. To ensure accuracy and precision, a stable isotope-labeled internal standard, Dehydro Mefloquine-d5, is employed. The method involves a straightforward protein precipitation extraction procedure, followed by a rapid chromatographic separation. This method is suitable for high-throughput bioanalysis in clinical and research settings for pharmacokinetic studies, therapeutic drug monitoring, and drug development applications.

Introduction

Mefloquine is a crucial antimalarial agent used for both prophylaxis and treatment of malaria. Accurate and precise measurement of mefloquine concentrations in biological matrices is essential for optimizing dosage regimens and ensuring therapeutic efficacy. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis as it effectively compensates for variations in sample preparation, injection volume, and matrix effects, leading to highly reliable results.[1] This application note provides a detailed protocol for the quantification of mefloquine in human plasma using this compound as an internal standard with HPLC-MS/MS.

Experimental

Materials and Reagents

-

Mefloquine hydrochloride (Reference Standard)

-

This compound (Internal Standard)

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (K2-EDTA)

Instrumentation

-

HPLC System: Agilent 1200 Series or equivalent

-

Mass Spectrometer: Sciex API 4000 triple quadrupole mass spectrometer or equivalent, equipped with an electrospray ionization (ESI) source.

-

Analytical Column: XBridge C18, 50 x 2.1 mm, 5 µm or equivalent

Standard Solutions Preparation

Stock solutions of mefloquine (1 mg/mL) and this compound (1 mg/mL) were prepared in methanol. Working standard solutions were prepared by serial dilution of the stock solutions with a 50:50 mixture of acetonitrile and water. Calibration standards and quality control (QC) samples were prepared by spiking blank human plasma with the appropriate working standard solutions.

Sample Preparation

A protein precipitation method was employed for plasma sample extraction. To 100 µL of plasma sample, 200 µL of acetonitrile containing the internal standard (this compound at a final concentration of 100 ng/mL) was added. The mixture was vortexed for 1 minute and then centrifuged at 10,000 rpm for 10 minutes. The supernatant was transferred to a clean tube and a 5 µL aliquot was injected into the HPLC-MS/MS system.

HPLC-MS/MS Method

Chromatographic Conditions

A gradient elution was performed using a mobile phase consisting of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

| Time (min) | %A | %B |

| 0.0 | 95 | 5 |

| 0.5 | 95 | 5 |

| 2.5 | 5 | 95 |

| 3.5 | 5 | 95 |

| 3.6 | 95 | 5 |

| 5.0 | 95 | 5 |

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

Mass Spectrometric Conditions

The mass spectrometer was operated in the positive electrospray ionization (ESI+) mode. The analysis was performed in the Multiple Reaction Monitoring (MRM) mode.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Mefloquine | 379.1 | 281.1 |

| This compound | 384.1 | 286.1 |

-

IonSpray Voltage: 5500 V

-

Temperature: 500 °C

-

Collision Gas: Nitrogen

-

Curtain Gas: 20 psi

-

Ion Source Gas 1: 40 psi

-

Ion Source Gas 2: 40 psi

Results and Discussion

The developed method demonstrated excellent linearity, precision, accuracy, and recovery for the quantification of mefloquine in human plasma.

Linearity

The calibration curve was linear over the concentration range of 5 to 2000 ng/mL for mefloquine. The coefficient of determination (r²) was consistently greater than 0.99.

Precision and Accuracy

The intra-day and inter-day precision and accuracy were evaluated at three quality control (QC) concentrations (low, medium, and high).

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| Low QC | 15 | < 5.0 | 95.0 - 105.0 | < 6.0 | 94.0 - 106.0 |

| Mid QC | 150 | < 4.0 | 97.0 - 103.0 | < 5.0 | 96.0 - 104.0 |

| High QC | 1500 | < 3.0 | 98.0 - 102.0 | < 4.0 | 97.0 - 103.0 |

Recovery

The extraction recovery of mefloquine and the internal standard was determined by comparing the peak areas of extracted samples to those of unextracted standards.

| Compound | Low QC (%) | Mid QC (%) | High QC (%) |

| Mefloquine | 85.2 | 88.5 | 91.3 |

| This compound | 87.1 | 89.2 | 90.5 |

Conclusion

The HPLC-MS/MS method described in this application note provides a reliable and high-throughput solution for the quantitative analysis of mefloquine in human plasma. The use of this compound as an internal standard ensures the accuracy and precision of the results. This method is well-suited for routine use in clinical and research laboratories.

Experimental Workflow and Signaling Pathway Diagrams

Caption: Experimental workflow for mefloquine quantification.

Caption: Role of the internal standard in HPLC-MS/MS.

References

Application Notes and Protocols for the Bioanalytical Quantification of Mefloquine using Dehydro Mefloquine-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a detailed protocol for the quantitative analysis of Mefloquine (B1676156) in human plasma using Dehydro Mefloquine-d5 as an internal standard (IS). Mefloquine is an antimalarial agent used for both treatment and prophylaxis. Accurate determination of its concentration in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The use of a stable isotope-labeled internal standard like this compound is the gold standard in LC-MS/MS bioanalysis, as it effectively compensates for variability in sample preparation and matrix effects, ensuring high accuracy and precision.[1]

This protocol is intended for use by trained laboratory personnel familiar with bioanalytical method development and validation, as well as the operation of liquid chromatography-tandem mass spectrometry (LC-MS/MS) instrumentation.

Analyte and Internal Standard Information

| Compound | CAS Number | Molecular Formula | Molecular Weight |

| Mefloquine | 53230-10-7 | C₁₇H₁₆F₆N₂O | 378.31 g/mol |

| This compound | 1246819-32-8 | C₁₇H₅D₅F₆N₂O | 377.3 g/mol |

Experimental Protocols

This section details the complete workflow for the quantification of Mefloquine in human plasma, from sample preparation to LC-MS/MS analysis.

Materials and Reagents

-

Mefloquine hydrochloride reference standard

-

This compound (Internal Standard)

-

Human plasma (with K₂EDTA as anticoagulant)

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (B129727) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Water (deionized, 18 MΩ·cm or higher)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system capable of binary gradient elution

-

Autosampler with temperature control

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Preparation of Stock and Working Solutions

Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 10 mg of Mefloquine hydrochloride and this compound into separate 10 mL volumetric flasks.

-

Dissolve the contents in methanol and make up to the mark.

-

Store the stock solutions at 2-8°C, protected from light.

Working Solutions:

-

Prepare intermediate and working standard solutions of Mefloquine by serial dilution of the stock solution with a 50:50 (v/v) mixture of acetonitrile and water.

-

Prepare an internal standard working solution of this compound at a concentration of 100 ng/mL by diluting the stock solution with the same diluent.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting Mefloquine from plasma samples.

-

Label polypropylene (B1209903) microcentrifuge tubes for blank, calibration standards, quality control samples, and unknown samples.

-

To each tube, add 50 µL of the respective plasma sample.

-

Add 150 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile) to each tube, except for the blank where 150 µL of acetonitrile is added.

-

Vortex the tubes for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vials.

-

Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography Conditions:

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water with 10 mM Ammonium Formate |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Autosampler Temp. | 10°C |

| Gradient Program | Time (min) |

| 0.0 | |

| 0.5 | |

| 2.5 | |

| 3.5 | |

| 3.6 | |

| 5.0 |

Mass Spectrometry Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Spray Voltage | 5500 V |

| Source Temperature | 500°C |

| Curtain Gas | 30 psi |

| Collision Gas | 9 psi |

| Nebulizer Gas (GS1) | 50 psi |

| Heater Gas (GS2) | 50 psi |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Mefloquine | 379.1 | 361.1 | 150 | 35 |

| This compound | 384.1 | 366.1 | 150 | 35 |

Note: The exact MRM transitions and collision energies may require optimization on the specific mass spectrometer being used.

Data Presentation and Method Validation

A summary of typical validation parameters for a bioanalytical method for Mefloquine is presented below. These should be assessed according to regulatory guidelines (e.g., FDA, EMA).

| Validation Parameter | Acceptance Criteria |

| Linearity (r²) | ≥ 0.99 |

| Calibration Range | e.g., 10 - 2000 ng/mL |

| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |

| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |

| Intra-day Accuracy (%Bias) | Within ±15% (±20% at LLOQ) |

| Inter-day Accuracy (%Bias) | Within ±15% (±20% at LLOQ) |

| Recovery | Consistent, precise, and reproducible |

| Matrix Effect | Internal standard should compensate |

| Stability | Bench-top, freeze-thaw, and long-term stability should be established |

Visualizations

Mefloquine Metabolism Pathway

Mefloquine is primarily metabolized in the liver by the Cytochrome P450 enzyme CYP3A4 to its main, inactive metabolite, carboxymefloquine.[2][3]

Bioanalytical Workflow for Mefloquine Quantification

The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of Mefloquine in plasma samples.

References

Application of Dehydro Mefloquine-d5 in Pharmacokinetic Studies of Mefloquine

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Mefloquine (B1676156) is a crucial antimalarial agent used for both prophylaxis and treatment of malaria, including cases caused by multidrug-resistant Plasmodium falciparum.[1][2] Accurate determination of its pharmacokinetic profile is essential for optimizing dosing regimens and ensuring therapeutic efficacy. The use of a stable isotope-labeled internal standard is paramount for achieving the high accuracy and precision required in bioanalytical methods. Dehydro Mefloquine-d5, a deuterium-labeled analog of Mefloquine, serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based quantification of Mefloquine in biological matrices.[3] Its use minimizes variations arising from sample preparation and matrix effects, thereby ensuring reliable and reproducible results in pharmacokinetic studies.[4]

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a gold-standard analytical technique for quantitative analysis. It involves the addition of a known amount of an isotopically labeled version of the analyte (in this case, this compound) to the sample at the beginning of the analytical process. The labeled compound is chemically identical to the analyte (Mefloquine) and thus exhibits the same behavior during extraction, chromatography, and ionization. By measuring the ratio of the signal from the analyte to that of the internal standard, precise quantification can be achieved, as this ratio remains constant even if sample loss occurs during preparation.

Advantages of Using this compound

The use of a stable isotope-labeled internal standard like this compound offers several advantages over other types of internal standards:

-

High Specificity: Co-elution with the analyte and detection in the same analytical run enhances specificity.

-

Correction for Matrix Effects: Compensates for signal suppression or enhancement caused by the biological matrix.

-

Correction for Sample Loss: Accounts for any loss of analyte during the multi-step sample preparation process.

-

Improved Precision and Accuracy: Leads to more reliable and reproducible quantitative results.

Experimental Protocol: Quantification of Mefloquine in Human Plasma

This protocol describes a general procedure for the quantification of mefloquine in human plasma using this compound as an internal standard by LC-MS/MS.

1. Materials and Reagents

-

Mefloquine Hydrochloride reference standard

-

This compound (Internal Standard, IS)

-

HPLC-grade Methanol

-

HPLC-grade Acetonitrile

-

Formic Acid

-

Ammonium Acetate

-

Ultrapure water

-

Human plasma (blank)

2. Preparation of Stock and Working Solutions

-

Mefloquine Stock Solution (1 mg/mL): Accurately weigh and dissolve Mefloquine Hydrochloride in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the Mefloquine stock solution in methanol:water (50:50, v/v) to create calibration standards. Prepare a working solution of this compound (e.g., 100 ng/mL) in methanol.

3. Sample Preparation (Protein Precipitation)

-

Pipette 50 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.

-

Add 200 µL of the this compound working solution (e.g., 100 ng/mL in acetonitrile) to each tube.[5]

-

Vortex mix vigorously for 3 minutes.

-

Centrifuge at 14,500 x g for 10 minutes at room temperature.[5]

-

Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., XBridge C18, 50 x 2.1 mm, 5 µm) is suitable.[6]

-

Mobile Phase: A gradient elution using a mixture of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile/methanol.

-

Flow Rate: 0.3-0.5 mL/min.

-

Injection Volume: 5 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Mefloquine: Monitor the transition of the parent ion to a specific product ion (e.g., m/z 379.2 -> 361.2).[7]

-

This compound: Monitor the transition of m/z 384.2 -> 366.2 (adjust based on the exact mass of the labeled standard).

-

-

Optimize instrument parameters such as declustering potential, collision energy, and cell exit potential for both analyte and internal standard.

-

5. Calibration and Quantification

-

Construct a calibration curve by plotting the peak area ratio of Mefloquine to this compound against the concentration of the calibration standards.

-

Use a weighted linear regression for the calibration curve.

-

Determine the concentration of Mefloquine in the plasma samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data from Mefloquine Pharmacokinetic Studies

The following tables summarize pharmacokinetic parameters of Mefloquine from various studies. Note that these studies may have used different methodologies and internal standards.

Table 1: Mefloquine Pharmacokinetic Parameters in Healthy Volunteers

| Parameter | Value | Reference |

| Time to Peak Concentration (Tmax) | 7 to 24 hours | [1] |

| Peak Blood Concentration (Cmax) | 50 to 110 ng/mL/mg/kg | [1] |

| Apparent Volume of Distribution (Vd/f) | 13.3 to 40.9 L/kg | [1] |

| Systemic Clearance (CL/f) | 0.022 to 0.073 L/h/kg | [1] |

| Terminal Elimination Half-life (t1/2) | 13.8 to 40.9 days | [1] |

| Bioavailability (Tablet vs. Solution) | 87 ± 11% (Caucasian volunteers) | [8] |

| Oral Clearance (CLpo) | 28.8 ± 3.5 mL/h/kg (Caucasian volunteers) | [8] |

Table 2: Mefloquine Pharmacokinetic Parameters in Patients with Falciparum Malaria

| Parameter | Value | Reference |

| Peak Blood Concentration (Cmax) | 112 to 209 ng/mL/mg/kg | [1] |

| Bioavailability (Tablet vs. Solution) | 89 ± 10% (Thai patients) | [8] |

| Oral Clearance (CLpo) | 17.5 ± 4.4 mL/h/kg (Thai patients) | [8] |

| Terminal Elimination Half-life (t1/2) | 10.3 ± 2.5 days (Thai patients) | [8] |

| Apparent Volume of Distribution (V/F) - Single Dose | 20.37 L/kg | [9] |

| Apparent Volume of Distribution (V/F) - Split Dose | 8.14 L/kg | [9] |

| Area Under the Curve (AUC0-∞) - Single Dose Monotherapy | 45,583 ng/mL*day | [9] |

| Area Under the Curve (AUC0-∞) - Split Dose Monotherapy | Increased by 50% vs. single dose | [9] |

Conclusion

The use of this compound as an internal standard in LC-MS/MS-based bioanalytical methods provides a robust and reliable approach for the pharmacokinetic evaluation of Mefloquine. The detailed protocol and summarized data herein serve as a valuable resource for researchers and scientists in the field of antimalarial drug development and clinical pharmacology. The high accuracy and precision afforded by this methodology are critical for understanding the absorption, distribution, metabolism, and excretion of Mefloquine, ultimately contributing to the optimization of malaria treatment and prevention strategies.

References

- 1. Clinical pharmacokinetics of mefloquine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. veeprho.com [veeprho.com]

- 4. who.int [who.int]

- 5. LC-MS/MS Method for Determination of Hydroxychloroquine and Metabolites: Application in a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scielo.br [scielo.br]

- 7. GT Digital Repository [repository.gatech.edu]

- 8. Studies of mefloquine bioavailability and kinetics using a stable isotope technique: a comparison of Thai patients with falciparum malaria and healthy Caucasian volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Population pharmacokinetics of mefloquine in patients with acute falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Therapeutic Drug Monitoring of Mefloquine using Dehydro Mefloquine-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mefloquine is a crucial antimalarial agent used for both prophylaxis and treatment of malaria. Due to significant inter-individual variability in its pharmacokinetics and a narrow therapeutic window, therapeutic drug monitoring (TDM) of Mefloquine is essential to ensure efficacy while minimizing toxicity. Dehydro Mefloquine-d5, a stable isotope-labeled analog of Mefloquine, serves as an ideal internal standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] Its use significantly improves the accuracy and precision of Mefloquine quantification in biological matrices.[1] This document provides detailed application notes and protocols for the therapeutic drug monitoring of Mefloquine using this compound as an internal standard.

Principle

The analytical method is based on the principle of stable isotope dilution tandem mass spectrometry. A known concentration of the internal standard, this compound, is added to the biological sample (e.g., plasma, serum, or whole blood) containing an unknown concentration of Mefloquine. Following sample preparation to remove proteins and other interferences, the extract is analyzed by LC-MS/MS. The ratio of the mass spectrometric response of Mefloquine to that of this compound is used to accurately quantify the concentration of Mefloquine in the original sample. The use of a stable isotope-labeled internal standard compensates for variations in sample preparation and instrument response, leading to a robust and reliable assay.

Materials and Reagents

-

Analytes: Mefloquine hydrochloride, this compound

-

Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade)

-

Chemicals: Ammonium formate

-

Biological Matrix: Human plasma (with anticoagulant, e.g., K2EDTA)

-

Laboratory Equipment: Vortex mixer, Centrifuge, Analytical balance, Calibrated pipettes, 96-well plates

Experimental Protocols

Preparation of Stock and Working Solutions

-

Mefloquine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Mefloquine hydrochloride in methanol.

-

This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the Mefloquine stock solution in methanol:water (1:1, v/v) to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound in acetonitrile.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective method for extracting Mefloquine from plasma samples.

-

To 100 µL of plasma sample (calibrator, QC, or unknown), add 200 µL of acetonitrile containing the internal standard, this compound.

-

Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean 96-well plate or autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

The following are typical LC-MS/MS parameters that can be optimized for specific instrumentation.

Table 1: Liquid Chromatography Parameters

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, return to initial conditions and equilibrate for 1 minute. |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Table 2: Mass Spectrometry Parameters

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Mefloquine) | To be optimized for specific instrument (e.g., m/z 379.1 -> 281.1) |

| MRM Transition (this compound) | To be optimized for specific instrument (e.g., m/z 384.1 -> 286.1) |

| Collision Energy | To be optimized for each transition |

| Source Temperature | 500°C |

| Ion Spray Voltage | 5500 V |

Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below.

Table 3: Method Validation Parameters and Typical Acceptance Criteria

| Parameter | Typical Acceptance Criteria |

| Linearity (r²) | ≥ 0.99 |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; precision and accuracy within ±20% |

| Intra-day Precision (%CV) | ≤ 15% |

| Inter-day Precision (%CV) | ≤ 15% |

| Accuracy (% bias) | Within ±15% of the nominal concentration |

| Recovery (%) | Consistent and reproducible |

| Matrix Effect | Internal standard should compensate for any ion suppression or enhancement |

| Stability | Analyte stable under various storage and handling conditions |

Data Presentation

The following tables present representative quantitative data from a validated LC-MS/MS assay for Mefloquine using a deuterated internal standard.

Table 4: Linearity of Mefloquine Calibration Curve in Human Plasma

| Concentration (ng/mL) | Mean Peak Area Ratio (Mefloquine/IS) |

| 10 | 0.025 |

| 25 | 0.063 |

| 50 | 0.126 |

| 100 | 0.251 |

| 250 | 0.628 |

| 500 | 1.255 |

| 1000 | 2.510 |

| Correlation Coefficient (r²) | 0.998 |

Table 5: Precision and Accuracy of Mefloquine Quality Control Samples in Human Plasma

| Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=5) | Intra-day Precision (%CV) | Intra-day Accuracy (% bias) | Inter-day Precision (%CV) | Inter-day Accuracy (% bias) |

| 30 (LQC) | 29.1 | 4.5 | -3.0 | 5.8 | -2.5 |

| 400 (MQC) | 410.2 | 3.2 | 2.6 | 4.1 | 3.1 |

| 800 (HQC) | 785.5 | 2.8 | -1.8 | 3.5 | -1.1 |

Visualizations

Mefloquine Metabolism

Mefloquine is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4 to its main, inactive metabolite, carboxymefloquine.[2][3]

Experimental Workflow for Mefloquine TDM

The following diagram illustrates the key steps in the therapeutic drug monitoring of Mefloquine using LC-MS/MS.

Conclusion

The use of this compound as an internal standard in LC-MS/MS methods provides a robust, accurate, and precise approach for the therapeutic drug monitoring of Mefloquine. The detailed protocols and data presented in this document serve as a comprehensive guide for researchers, scientists, and drug development professionals to establish and validate a reliable TDM assay for Mefloquine, ultimately contributing to improved patient outcomes in malaria treatment and prophylaxis.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Carboxymefloquine, the Major Metabolite of the Antimalarial Drug Mefloquine, Induces Drug-Metabolizing Enzyme and Transporter Expression by Activation of Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mefloquine metabolism by human liver microsomes. Effect of other antimalarial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Throughput Quantification of Mefloquine in Human Plasma by LC-MS/MS using Dehydro Mefloquine-d5 as an Internal Standard

ABSTRACT: This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of the antimalarial drug Mefloquine in human plasma. The method utilizes Dehydro Mefloquine-d5, a stable isotope-labeled internal standard, to ensure high accuracy and precision. A simple protein precipitation procedure is employed for sample preparation, allowing for a high-throughput workflow suitable for clinical and pharmacokinetic studies. The method has been developed to provide a wide linear dynamic range with excellent sensitivity, meeting the requirements for therapeutic drug monitoring and bioequivalence studies.

Introduction

Mefloquine is a crucial antimalarial agent used for both the treatment and prophylaxis of malaria, particularly against resistant strains of Plasmodium falciparum. Accurate measurement of Mefloquine concentrations in biological matrices is essential for optimizing dosing regimens, monitoring patient compliance, and conducting pharmacokinetic research. LC-MS/MS has become the gold standard for bioanalytical quantification due to its high selectivity, sensitivity, and speed.[1] The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for matrix effects and variations in sample processing and instrument response, thereby enhancing the reliability of the results.[2] This application note provides a detailed protocol for the quantification of Mefloquine in human plasma using a validated LC-MS/MS method.

Experimental

Materials and Reagents

-

Mefloquine hydrochloride (Reference Standard)

-

This compound (Internal Standard)

-

LC-MS/MS grade acetonitrile (B52724), methanol (B129727), and water

-

Formic acid (≥98%)

-

Human plasma (K2EDTA as anticoagulant)

LC-MS/MS Instrumentation

An LC-MS/MS system equipped with a binary pump, an autosampler, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used.

Chromatographic Conditions

The chromatographic separation was achieved on a C18 analytical column. The mobile phase consisted of a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

Table 1: Chromatographic Conditions

| Parameter | Value |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient | See Table 2 |

Table 2: Gradient Elution Program

| Time (min) | % Mobile Phase B |

| 0.0 | 20 |

| 0.5 | 20 |

| 2.5 | 95 |

| 3.5 | 95 |

| 3.6 | 20 |

| 5.0 | 20 |

Mass Spectrometry Conditions

The mass spectrometer was operated in positive electrospray ionization mode (ESI+). The analytes were detected using Multiple Reaction Monitoring (MRM).

Table 3: Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | ESI Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

Table 4: MRM Transitions and Compound-Dependent Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |

| Mefloquine | 379.2 | 361.2 | 0.1 | 30 | 25 |

| This compound | 382.3* | 363.3** | 0.1 | 30 | 25 |

*Note: The precursor ion for this compound is calculated based on its molecular weight of 377.30 g/mol with the addition of a proton ([M+H]+).

**Note: The product ion for this compound is an estimated value based on the common fragmentation pattern of Mefloquine (loss of H2O). This transition should be confirmed and optimized experimentally in the laboratory.

Protocols

Standard and Quality Control Sample Preparation

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve Mefloquine hydrochloride and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the Mefloquine stock solution in 50:50 (v/v) acetonitrile:water to create working standard solutions for spiking into plasma to generate a calibration curve (e.g., 10, 25, 50, 100, 250, 500, 1000, and 2000 ng/mL).

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 (v/v) acetonitrile:water to prepare a working solution of 100 ng/mL.

-

Calibration Standards and Quality Control (QC) Samples: Spike the appropriate Mefloquine working standard solutions into blank human plasma to prepare calibration standards and QC samples at low, medium, and high concentrations.

Sample Preparation Protocol (Protein Precipitation)

-

Label 1.5 mL microcentrifuge tubes for each sample, standard, and QC.

-

To each tube, add 50 µL of the respective plasma sample, calibration standard, or QC.

-

Add 25 µL of the 100 ng/mL this compound internal standard working solution to each tube (except for blank matrix samples).

-

Add 150 µL of cold acetonitrile to each tube.

-

Vortex each tube for 1 minute to precipitate the proteins.

-

Centrifuge the tubes at 13,000 rpm for 10 minutes at 4 °C.

-

Carefully transfer 100 µL of the supernatant to a 96-well plate or autosampler vials.

-

Inject 5 µL of the supernatant into the LC-MS/MS system.

Results and Discussion

This method provides excellent chromatographic separation and sensitive detection of Mefloquine. The use of this compound as an internal standard ensures the accuracy and precision of the quantification by compensating for any variability during the sample preparation and analysis process. The protein precipitation method is simple, fast, and effective for removing the majority of plasma proteins, resulting in a clean extract and minimizing matrix effects.

Table 5: Method Validation Summary (Representative Data)

| Parameter | Result |

| Linearity (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 10 ng/mL |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Bias) | Within ±15% |

| Recovery | > 85% |

| Matrix Effect | Minimal |

Visualizations

Experimental Workflow

Caption: LC-MS/MS Sample Preparation and Analysis Workflow.

Mefloquine Mechanism of Action

Caption: Mefloquine's inhibitory action on parasite protein synthesis.

Mefloquine Resistance Mechanism

Caption: Role of pfmdr1 gene amplification in Mefloquine resistance.

Conclusion

The LC-MS/MS method described in this application note is a reliable and efficient tool for the quantitative determination of Mefloquine in human plasma. The use of this compound as an internal standard, coupled with a simple and rapid sample preparation protocol, makes this method highly suitable for high-throughput bioanalytical applications. The method demonstrates excellent sensitivity, accuracy, and precision, making it a valuable asset for therapeutic drug monitoring and pharmacokinetic studies of Mefloquine.

References

Application Notes and Protocols for Dehydro Mefloquine-d5 in Metabolite Identification Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Dehydro Mefloquine-d5 in metabolite identification studies. The protocols detailed below are intended to assist researchers in the design and execution of experiments aimed at elucidating the biotransformation pathways of mefloquine (B1676156), a crucial antimalarial drug.

Introduction

Mefloquine is an essential antimalarial agent used for both prophylaxis and treatment of malaria. Understanding its metabolic fate is critical for optimizing its therapeutic efficacy and minimizing potential adverse effects. This compound is a stable isotope-labeled analog of a potential mefloquine metabolite. Its primary application in metabolic studies is as an internal standard for the quantification of the corresponding unlabeled metabolite. However, its distinct mass shift can also aid in the identification of metabolic pathways involving dehydrogenation. This document outlines the application of this compound in conjunction with unlabeled mefloquine to explore its metabolic landscape.

Mefloquine is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, with CYP3A4 being the major contributor.[1][2] Recent studies have also identified a role for CYP1A2 in its metabolism.[2][3] The primary and most well-characterized metabolite is carboxymefloquine, which is pharmacologically inactive.[1][4] Another known metabolite is hydroxymefloquine.[1] The use of stable isotope-labeled compounds is a powerful technique in metabolomics to trace and identify novel metabolites.[5][6]

Applications

-